N-alpha-Boc-Nepsilon-Fmoc-L-lysine methyl ester

Description

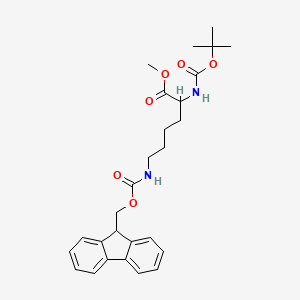

N-alpha-Boc-Nepsilon-Fmoc-L-lysine methyl ester is a dual-protected lysine derivative designed for solid-phase peptide synthesis (SPPS). Its structure features:

- Boc (tert-butyloxycarbonyl) protection on the epsilon (ε)-amino group.

- Fmoc (9-fluorenylmethyloxycarbonyl) protection on the alpha (α)-amino group.

- A methyl ester on the carboxyl group.

This compound enables site-specific incorporation of monomethylated lysine residues into peptides, a critical modification for studying post-translational modifications (PTMs) like histone methylation . Its synthesis involves a one-pot reductive benzylation and methylation, followed by catalytic hydrogenolysis and Boc protection .

Properties

IUPAC Name |

methyl 6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-27(2,3)35-26(32)29-23(24(30)33-4)15-9-10-16-28-25(31)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,31)(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSZDVABASFMMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Initial Esterification

- The synthesis begins with L-lysine or its salt form.

- The carboxyl group is esterified to form the methyl ester (L-lysine methyl ester), commonly via acid-catalyzed esterification using methanol and an acid catalyst such as HCl or sulfuric acid.

- Alternatively, lysine methyl ester hydrochloride can be purchased commercially to bypass this step.

Protection of the Alpha-Amino Group with Boc

- The alpha-amino group is selectively protected with the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperature (0–25 °C) to avoid side reactions.

- The Boc group is stable under mildly basic conditions and protects the alpha-amino group selectively.

Protection of the Epsilon-Amino Group with Fmoc

- The epsilon-amino group is then protected with the Fmoc group using 9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu).

- This reaction is performed in a polar aprotic solvent such as dimethylformamide (DMF) or dioxane with a base like sodium bicarbonate or triethylamine.

- The Fmoc group is introduced selectively on the epsilon-amino group due to the prior Boc protection of the alpha-amino group.

- The reaction is monitored by thin-layer chromatography (TLC) or HPLC to ensure completion.

Purification

- The product, N-alpha-Boc-Nepsilon-Fmoc-L-lysine methyl ester, is purified by crystallization or column chromatography.

- Typical solvents for purification include ethyl acetate, hexane, or mixtures thereof.

- The purified compound is characterized by NMR, mass spectrometry, and optical rotation to confirm structure and purity.

- A one-pot method involving consecutive reductive benzylation and reductive methylation followed by catalytic hydrogenolysis and Boc protection has been reported for related compounds, but for this compound, the stepwise protection is preferred for better selectivity and yield.

- The use of selective bases and reaction conditions allows for efficient protection without cross-reactivity.

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Esterification | Methanol, HCl or acid catalyst | Methanol | Reflux | Several hours | To form lysine methyl ester |

| Alpha-amino Boc protection | Boc2O, triethylamine | DCM or THF | 0–25 °C | 1–4 hours | Selective protection of alpha-amino |

| Epsilon-amino Fmoc protection | Fmoc-OSu, base (NaHCO3 or Et3N) | DMF or dioxane | Room temperature | 2–6 hours | Selective protection of epsilon-amino |

| Purification | Column chromatography or crystallization | Ethyl acetate/hexane | Ambient | Variable | Confirm purity by NMR, MS, optical rotation |

- The selective protection strategy is critical to avoid over-protection or incomplete protection, which can complicate peptide synthesis downstream.

- The Boc group is acid-labile, while the Fmoc group is base-labile, allowing orthogonal deprotection strategies in peptide synthesis.

- Reaction yields for each step typically range from 80% to 95%, with overall yields depending on purification efficiency.

- The methyl ester is stable under the protection conditions but can be hydrolyzed later if needed.

- Analytical data such as optical rotation (e.g., D = -9 ± 2° in acetonitrile) confirm the stereochemical integrity of the product.

The preparation of this compound involves a well-established sequence of esterification and selective amino group protections. The process requires careful control of reaction conditions to achieve high purity and yield. This compound serves as a versatile intermediate in peptide synthesis and related biochemical applications.

Chemical Reactions Analysis

Types of Reactions:

Deprotection Reactions: Boc-Lys(Fmoc)-OMe undergoes deprotection reactions to remove the Boc and Fmoc groups. The Boc group is typically removed using trifluoroacetic acid, while the Fmoc group is removed using piperidine.

Coupling Reactions: The compound can participate in coupling reactions to form peptide bonds. This is typically done using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like N-methylmorpholine.

Common Reagents and Conditions:

Trifluoroacetic acid: Used for the removal of the Boc group.

Piperidine: Used for the removal of the Fmoc group.

HBTU and N-methylmorpholine: Used in coupling reactions to form peptide bonds.

Major Products Formed:

Deprotected Lysine Derivatives: After removal of the Boc and Fmoc groups.

Peptides: Formed through coupling reactions with other amino acids.

Scientific Research Applications

Peptide Synthesis

N-alpha-Boc-Nepsilon-Fmoc-L-lysine methyl ester is extensively used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group allows for easy removal under mild basic conditions, while the Boc (tert-butyloxycarbonyl) group protects the alpha-amino group. This dual protection strategy enables the synthesis of complex peptides with high purity and yield.

Case Study: Synthesis of Monomethylated Peptides

A study demonstrated the use of this compound to synthesize site-specifically lysine monomethylated peptides. The compound was incorporated into the peptide chain via SPPS, showcasing its utility in creating modified peptides that are crucial for studying protein functions and interactions .

Drug Development

The compound plays a pivotal role in developing peptide-based therapeutics. Its structural features contribute to enhanced stability and bioavailability of drugs, making it suitable for targeting specific biological pathways.

Example: Peptide Therapeutics

Research indicates that utilizing this compound in drug formulations can improve the pharmacokinetic properties of peptide drugs, thus increasing their therapeutic efficacy .

Bioconjugation

In bioconjugation strategies, this compound is employed to attach peptides to various biomolecules, such as antibodies or nanoparticles. This enhances the specificity and efficacy of targeted therapies.

Application in Targeted Drug Delivery

The compound has been utilized to create bioconjugates that improve drug delivery systems by ensuring that therapeutic agents are directed to specific cells or tissues, thereby minimizing side effects .

Research in Protein Engineering

This compound is instrumental in modifying lysine residues within proteins. By introducing specific functional groups through the use of this compound, researchers can study protein interactions and functions more effectively.

Insights into Protein Interactions

Studies have shown that modifications made using this compound can significantly alter protein behavior, providing insights into enzyme activity and protein-protein interactions .

Diagnostic Applications

This compound is also used in developing diagnostic tools, including peptide-based assays that enhance disease detection capabilities.

Development of Assays

Research has highlighted its role in creating sensitive assays for detecting biomarkers associated with various diseases, thereby improving diagnostic accuracy .

Mechanism of Action

Boc-Lys(Fmoc)-OMe acts as a protected lysine derivative in peptide synthesis. The Boc and Fmoc groups protect the amino groups of lysine during the synthesis process, preventing unwanted side reactions. The protecting groups are selectively removed at different stages of the synthesis to allow for the formation of peptide bonds. The Boc group is removed using trifluoroacetic acid, while the Fmoc group is removed using piperidine. This selective deprotection allows for the sequential addition of amino acids to form the desired peptide.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons

*Bn4-DTPA: Tetrabenzyl-diethylenetriaminepentaacetic acid.

Key Observations :

- Protection Strategy: The target compound uniquely combines Fmoc (acid-labile) and Boc (base-labile) groups, enabling orthogonal deprotection during SPPS. In contrast, N-Boc-L-lysine methyl ester hydrochloride lacks α-amino protection, limiting its utility in multi-step syntheses .

- Carboxyl Group : The methyl ester enhances solubility in organic solvents compared to the free carboxylic acid in Fmoc-Lys(Boc)-OH , which requires activation for coupling .

- Functionalization : Boc-Lys(Bn4-DTPA)-OH is tailored for metal chelation, diverging from the methylation focus of the target compound .

Key Observations :

- The target compound’s one-pot synthesis minimizes purification steps, enhancing scalability .

- N-Boc-L-lysine methyl ester hydrochloride prioritizes simplicity but lacks versatility for complex peptide architectures .

Stability and Reactivity

- Deprotection Conditions :

- Ester Hydrolysis: The methyl ester in the target compound is stable under SPPS conditions but can be hydrolyzed post-synthesis using LiOH or NaOH. In contrast, benzyl esters (e.g., in Boc-Lys(Bn4-DTPA)-OH) require hydrogenolysis .

Biological Activity

N-alpha-Boc-Nepsilon-Fmoc-L-lysine methyl ester is a derivative of the amino acid L-lysine, notable for its dual protective groups: the tert-butyloxycarbonyl (Boc) group at the alpha position and the fluorenylmethyloxycarbonyl (Fmoc) group at the epsilon position. This compound plays a significant role in peptide synthesis and biological research, particularly in studies involving protein function, modification, and epigenetic regulation.

- Molecular Formula : C27H34N2O6

- Molecular Weight : 482.6 g/mol

- Appearance : White to off-white solid

Structural Comparison

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-alpha-Boc-L-lysine | C15H20N2O4 | Lacks Fmoc group; simpler structure. |

| Nepsilon-Fmoc-L-lysine | C22H26N2O4 | Lacks Boc group; used for direct peptide synthesis. |

| N-alpha-Boc-N-epsilon-methyl-L-lysine | C16H22N2O4 | Methylated epsilon amine; less steric hindrance. |

Biological Significance

This compound is crucial in studying lysine methylation's effects on proteins, particularly histones, which are integral to gene regulation and chromatin structure. Methylation of lysine residues can significantly influence protein interactions and stability, making this compound a valuable tool in understanding epigenetic mechanisms.

Applications in Research

- Peptide Synthesis : Utilized as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids.

- Protein Interaction Studies : Peptides synthesized from this compound are employed to investigate protein-protein interactions, enzyme-substrate interactions, and receptor-ligand dynamics.

- Drug Development : The synthesized peptides have potential applications in developing peptide-based drugs targeting various diseases, including cancer and metabolic disorders.

The Boc and Fmoc groups protect the amino functionalities of lysine during synthesis, preventing unwanted side reactions. The selective removal of these protective groups allows for controlled peptide bond formation:

-

Deprotection Reactions :

- Boc group removal: Typically achieved using trifluoroacetic acid.

- Fmoc group removal: Accomplished with piperidine.

-

Coupling Reactions :

- Commonly performed using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of bases such as N-methylmorpholine.

Case Studies and Research Findings

- Histone Modification Studies :

- Peptide-Based Therapeutics :

- Epigenetic Regulation :

Q & A

Q. How is N-alpha-Boc-Nepsilon-Fmoc-L-lysine methyl ester synthesized, and what are the critical steps to ensure high yield and purity?

The compound is synthesized via sequential reductive benzoylation and reductive methylation, followed by catalytic hydrogenolysis and Boc protection. Key steps include:

- Reductive benzoylation to introduce the Fmoc group at the α-amino position.

- Reductive methylation to install the Boc group at the ε-amino position.

- Purification via solid-phase extraction or column chromatography to isolate the product with >98% purity .

- Validation using HPLC and NMR to confirm structural integrity and absence of side products .

Q. What are the roles of Boc and Fmoc protecting groups in peptide synthesis using this compound?

- Fmoc (α-amino protection) : Removed under basic conditions (e.g., 20% piperidine in DMF), enabling stepwise peptide elongation .

- Boc (ε-amino protection) : Stable under basic conditions but cleaved with trifluoroacetic acid (TFA), allowing selective deprotection post-synthesis . This orthogonal protection strategy ensures site-specific modifications during solid-phase peptide synthesis (SPPS) .

Q. Which analytical techniques are recommended to confirm the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to verify substituent positions and esterification .

- HPLC-UV : Reverse-phase chromatography (e.g., Nucleosil RP-18 column) with UV detection at 230 nm to assess purity (>98%) .

- Mass spectrometry (EI-MS or ESI-MS) : Confirmation of molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize orthogonal deprotection of Boc and Fmoc groups to prevent premature cleavage during peptide elongation?

- Acid sensitivity : Use mild TFA concentrations (0.1–1%) for Boc deprotection to avoid ester hydrolysis .

- Base stability : Ensure Fmoc removal with piperidine does not affect the methyl ester moiety, which is stable under basic conditions .

- Kinetic monitoring : Track deprotection efficiency via UV absorbance (Fmoc removal at 301 nm) or ninhydrin tests .

Q. What are common side reactions during incorporation of this compound into SPPS, and how can they be mitigated?

- Racemization : Minimize by using low temperatures (0–4°C) and coupling agents like HOBt/DIC .

- Ester hydrolysis : Avoid prolonged exposure to aqueous conditions; use anhydrous solvents during synthesis .

- Incomplete coupling : Optimize molar excess (2–4 equivalents) and reaction time (1–2 hours) .

Q. How does the methyl ester moiety influence solubility and handling in different solvent systems?

- Solubility : The methyl ester enhances solubility in organic solvents (e.g., DMF, DCM) but reduces aqueous compatibility. For hydrophilic peptide segments, saponification to the free acid may be required .

- Storage : Store at -20°C in anhydrous DMF to prevent ester hydrolysis .

Q. What strategies resolve contradictory data between mass spectrometry and NMR when characterizing peptides with this modified lysine?

- Cross-validation : Use MALDI-TOF MS for accurate mass determination and 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .

- Impurity profiling : Compare HPLC retention times with synthetic standards to identify byproducts (e.g., de-esterified analogs) .

Q. Can this compound be used in branched or cyclic peptide synthesis, and what protocol modifications are required?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.